One of the key areas of research focuses on remimazolam's pharmacokinetic profile. Unlike midazolam, remimazolam boasts a considerably shorter elimination half-life, translating to faster recovery times from sedation. This rapid action and offset are crucial for procedures like endoscopy, where quick patient awakening is desirable [1]. Studies have demonstrated that remimazolam offers faster recovery of consciousness and improved patient satisfaction compared to midazolam [1].
Safety and efficacy of remimazolam compared with midazolam
Research is also exploring the use of remimazolam for general anesthesia induction and maintenance. Its fast onset of action and minimal cardiovascular depression make it a potential alternative to propofol, a widely used but potentially hypotensive agent [2]. Studies have shown successful anesthesia induction and maintenance with remimazolam, particularly in patients with higher anesthesia risk profiles [2]. Further investigation is needed to determine its optimal role in general anesthesia compared to established practices.
Remimazolam is an ultra-short-acting benzodiazepine designed for sedation and anesthesia. Its molecular formula is C₁₁H₁₃BrN₄O₂, and it has a unique structure that includes an ester moiety, distinguishing it from other benzodiazepines such as midazolam. This compound was developed as a "soft drug," meaning it is metabolically active in its native form and converted to an inactive metabolite rapidly, allowing for precise control over sedation levels and minimizing residual effects post-procedure .
Remimazolam undergoes rapid hydrolysis by non-specific tissue esterases, primarily liver carboxylesterase-1, converting it into its main inactive metabolite, CNS 7054. This reaction is significant because it allows remimazolam to be metabolized independently of organ function, making it suitable for patients with hepatic or renal impairments. The hydrolysis process leads to a carboxylic acid metabolite that has approximately 300 times lower affinity for GABA(A) receptors compared to remimazolam itself .
Remimazolam acts primarily as a gamma-aminobutyric acid A (GABA(A)) receptor agonist. It enhances the inhibitory effects of GABA, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability. The sedative effects manifest quickly, with onset times ranging from 1 to 3 minutes following intravenous administration. The pharmacodynamic profile indicates that sedation can be achieved at doses of 0.05 to 0.075 mg/kg, while loss of consciousness occurs at doses of around 0.1 mg/kg for elderly patients and 0.2 mg/kg for younger adults .
The synthesis of remimazolam involves several steps focusing on the incorporation of the ester functionality that allows for its rapid metabolism. While specific synthetic routes are proprietary and not widely published, the general strategy includes:
Remimazolam is primarily used in medical settings for procedural sedation and anesthesia induction due to its rapid onset and short duration of action. It is particularly beneficial in outpatient procedures where quick recovery is essential. Its unique pharmacokinetic profile allows for easy titration and control over sedation levels, making it suitable for various patient populations, including those with compromised liver or kidney function .
Studies have shown that remimazolam does not significantly interact with cytochrome P450 enzymes, which are commonly involved in drug metabolism. This characteristic minimizes the risk of drug-drug interactions that can complicate treatment regimens in patients receiving multiple medications. Furthermore, remimazolam's main metabolite, CNS 7054, also does not inhibit major drug transporters, further supporting its favorable interaction profile .
Remimazolam shares similarities with other benzodiazepines but stands out due to its unique pharmacokinetic properties and rapid metabolism. Here are some comparable compounds:
Compound | Duration of Action | Metabolism Type | Affinity for GABA(A) Receptors | Unique Features |
---|---|---|---|---|
Midazolam | Short | Cytochrome P450 | Higher affinity | Longer elimination half-life |
Diazepam | Long | Cytochrome P450 | High affinity | Active metabolites prolong effects |
Lorazepam | Intermediate | Glucuronidation | Moderate affinity | Slower onset compared to remimazolam |
Propofol | Ultra-short | Hepatic metabolism | Not a benzodiazepine | Non-benzodiazepine sedative |
Remimazolam's rapid onset (1-3 minutes) and short elimination half-life (7-11 minutes) make it particularly advantageous in settings requiring quick recovery from sedation . Its design as a "soft drug" allows for predictable pharmacological effects without the long-term accumulation seen with other benzodiazepines.
The International Union of Pure and Applied Chemistry nomenclature for remimazolam follows systematic chemical naming conventions that precisely describe the molecular structure and stereochemistry of this benzodiazepine derivative. The complete IUPAC name is Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate [1] [3] [4] [5].
The nomenclature incorporates several critical structural elements that define the chemical identity of remimazolam. The (4S) designation indicates the stereochemical configuration at the 4-position of the imidazobenzodiazepine ring system, specifying the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules [1] [3]. The 8-bromo substituent identifies the halogen substitution pattern on the benzene ring, while the 1-methyl group specifies the alkyl substitution on the imidazole ring [1] [3] [4].
Alternative IUPAC nomenclature expressions are documented in chemical databases, reflecting minor variations in systematic naming conventions. These include Methyl 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate [1] [3] [4], where the pyridine ring is referenced as (2-pyridinyl) rather than (pyridin-2-yl), representing equivalent but differently formatted nomenclature approaches.
The molecular formula C21H19BrN4O2 defines the elemental composition, with a molecular weight of 439.31 g/mol [1] [3] [4]. The Chemical Abstracts Service registry number 308242-62-8 serves as the unique identifier for the free base form of remimazolam in chemical databases and literature [1] [3] [4].
Identifier Type | Value | Source |
---|---|---|
IUPAC Name (Full) | Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | PubChem, ChemSpider |
IUPAC Name (Alternative) | Methyl 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | PubChem, ChemSpider |
Molecular Formula | C21H19BrN4O2 | PubChem, ChemSpider |
Molecular Weight | 439.31 g/mol | PubChem, ChemSpider |
CAS Number | 308242-62-8 | PubChem, ChemSpider |
InChI Key | CYHWMBVXXDIZNZ-KRWDZBQOSA-N | PubChem, ChemSpider |
SMILES | COC(=O)CC[C@@H]1N=C(C2=CC=CC=N2)C2=CC(Br)=CC=C2N2C(C)=CN=C12 | PubChem, ChemSpider |
Remimazolam has been designated with numerous abbreviations and development codes throughout its pharmaceutical development history, reflecting the compound's progression through different organizations and regulatory jurisdictions. The primary development code CNS-7056 represents the most widely recognized abbreviation, with variations including CNS 7056 and CNS7056 [1] [6] [7] [8]. This nomenclature originated during the compound's development at CeNeS Pharmaceuticals and was subsequently retained by PAION AG [6] [9].
The Japanese development program, conducted by Ono Pharmaceutical Co., Ltd., utilized the code ONO-2745, with alternative presentations including ONO 2745 and ONO2745 [1] [6] [7] [10]. This designation reflects the compound's licensing arrangement between PAION and Ono Pharmaceutical for development in Japan [7] [10].
Historical development codes from earlier pharmaceutical programs include GW502056 and GW-502056X, representing the compound's origins in the Glaxo Wellcome research program [6] [9] [8]. The code HR 7056 appears in various literature sources, though its specific organizational origin is less clearly documented [6] [9].
Salt-form specific codes include CNS-7056B and CNS-7056BS for the besylate salt form, distinguishing these formulations from the free base compound [6] [11] [12]. The CNS-7056X designation appears in various developmental contexts [8].
The International Nonproprietary Name Remimazolam serves as the standardized generic name recognized by the World Health Organization and regulatory authorities globally [1] [5] [6]. This nomenclature follows established conventions for benzodiazepine compounds, incorporating the characteristic -azolam suffix that identifies the chemical class [1] [5].
Abbreviation/Code | Type | Developer/Organization | Source |
---|---|---|---|
CNS-7056 | Primary Development Code | PAION AG | PubChem, Patents |
CNS 7056 | Primary Development Code (Alternative) | PAION AG | PubChem, Patents |
CNS7056 | Primary Development Code (Alternative) | PAION AG | PubChem, Patents |
ONO-2745 | Japanese Development Code | Ono Pharmaceutical Co., Ltd. | Ono Pharmaceutical |
ONO 2745 | Japanese Development Code (Alternative) | Ono Pharmaceutical Co., Ltd. | Ono Pharmaceutical |
ONO2745 | Japanese Development Code (Alternative) | Ono Pharmaceutical Co., Ltd. | Ono Pharmaceutical |
GW502056 | Early Development Code | Glaxo Wellcome | Drug Development History |
GW-502056X | Early Development Code (Alternative) | Glaxo Wellcome | Drug Development History |
HR 7056 | Development Code | Various | Literature |
CNS-7056B | Besylate Salt Code | PAION AG | PubChem |
CNS-7056BS | Besylate Salt Code (Alternative) | PAION AG | PubChem |
CNS-7056X | Development Code (Alternative) | Various | Literature |
Remimazolam | International Nonproprietary Name | WHO INN | WHO INN Database |
Remimazolam salt forms nomenclature encompasses multiple pharmaceutical salt preparations that have been developed to optimize the compound's physicochemical properties and clinical formulation characteristics. The primary salt forms include besylate and tosylate derivatives, each with distinct nomenclature conventions and regulatory identifications [13] [2] [6] [14].
Remimazolam Besylate represents the primary salt form utilized in commercial formulations across the United States, Europe, and Japan [13] [2] [6] [11]. The systematic IUPAC nomenclature for this salt form is Benzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate [2] [11]. Alternative nomenclature includes Remimazolam Besilate, reflecting regional spelling conventions particularly in Japanese pharmaceutical documentation [11] [12].
The molecular formula for remimazolam besylate is C27H25BrN4O5S with a molecular weight of 597.48 g/mol [2] [11]. The Chemical Abstracts Service registry number 1001415-66-2 identifies this salt form, while the FDA Unique Ingredient Identifier 280XQ6482H provides regulatory traceability [2] [11].
Remimazolam Tosylate serves as an alternative salt form developed primarily for the Chinese pharmaceutical market [13] [6] [14]. The systematic IUPAC nomenclature is 4-methylbenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate [13] [14]. Alternative nomenclature includes Remimazolam Tosilate, representing an alternative spelling convention [13] [14].
The molecular formula for remimazolam tosylate is C28H27BrN4O5S with a molecular weight of 611.51 g/mol [13] [14]. The Chemical Abstracts Service registry number 1425904-79-5 identifies this salt form, while the FDA Unique Ingredient Identifier 9J7J08A8LT provides regulatory designation [13] [14].
Additional nomenclature variations include Remimazolam Benzenesulfonate and Remimazolam 4-methylbenzenesulfonate, which represent alternative systematic naming approaches for the besylate and tosylate forms respectively [2] [11]. These nomenclature variations reflect different chemical naming conventions while describing identical molecular entities [2] [11].
The Remimazolam Free Base serves as the parent compound with the molecular formula C21H19BrN4O2 and molecular weight 439.31 g/mol [1] [3]. The Chemical Abstracts Service registry number 308242-62-8 and FDA Unique Ingredient Identifier 7V4A8U16MB identify the free base form [1] [3].
Salt Form | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number | UNII | Commercial Use |
---|---|---|---|---|---|---|
Remimazolam Besylate | Benzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | C27H25BrN4O5S | 597.48 g/mol | 1001415-66-2 | 280XQ6482H | Primary salt form - USA, Europe, Japan |
Remimazolam Besilate | Benzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | C27H25BrN4O5S | 597.48 g/mol | 1001415-66-2 | 280XQ6482H | Alternative spelling - Japan |
Remimazolam Tosylate | 4-methylbenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | C28H27BrN4O5S | 611.51 g/mol | 1425904-79-5 | 9J7J08A8LT | Alternative salt form - China |
Remimazolam Tosilate | 4-methylbenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | C28H27BrN4O5S | 611.51 g/mol | 1425904-79-5 | 9J7J08A8LT | Alternative spelling - China |
Remimazolam Benzenesulfonate | Benzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | C27H25BrN4O5S | 597.48 g/mol | 1001415-66-2 | 280XQ6482H | Alternative nomenclature - Besylate |
Remimazolam 4-methylbenzenesulfonate | 4-methylbenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | C28H27BrN4O5S | 611.51 g/mol | 1425904-79-5 | 9J7J08A8LT | Alternative nomenclature - Tosylate |
Remimazolam Free Base | Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate | C21H19BrN4O2 | 439.31 g/mol | 308242-62-8 | 7V4A8U16MB | Reference standard |